1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one (CAS 2056920-24-0) is a dichlorinated pyrrolo[3,4-d]pyrimidine building block with an N6-acetyl substituent. This scaffold belongs to the broader class of dihydropyrrolopyrimidines, which are extensively employed as key intermediates in medicinal chemistry for constructing kinase inhibitors and other bioactive heterocycles.

Molecular Formula C8H7Cl2N3O
Molecular Weight 232.06 g/mol
Cat. No. B13026377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one
Molecular FormulaC8H7Cl2N3O
Molecular Weight232.06 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=C(C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H7Cl2N3O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3
InChIKeyWTYBDMBSOMYJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one: Procurement-Ready Intermediate for Targeted Synthesis


1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one (CAS 2056920-24-0) is a dichlorinated pyrrolo[3,4-d]pyrimidine building block with an N6-acetyl substituent . This scaffold belongs to the broader class of dihydropyrrolopyrimidines, which are extensively employed as key intermediates in medicinal chemistry for constructing kinase inhibitors and other bioactive heterocycles . The compound is commercially available at purities of 95% (AKSci) and 98% (Leyan) , making it a viable starting material for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Simple in-class substitution is not viable for this compound because the specific combination of the 2,4-dichloro substitution pattern on the pyrimidine ring and the N6-acetyl group on the saturated pyrrole ring creates a unique reactivity profile that controls chemoselectivity in downstream transformations . The two chlorine atoms serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (S_NAr) reactions, while the acetyl protecting group stabilizes the N6 position during these manipulations and can be selectively removed or retained depending on the desired final target [1]. Replacing this compound with a non-acetylated analog (e.g., CAS 785775-01-1) would eliminate the N6 protecting group, leading to undesired side reactions; replacing it with a 2,4-diamino analog (e.g., CAS 1854-52-0) would abolish the chlorine handles essential for further diversification .

1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


N6-Acetyl Protection: Quantified Stability Advantage Over Unprotected Parent Scaffold for Multi-Step Synthesis

The target compound possesses an N6-acetyl group that acts as a protecting group for the pyrrole nitrogen. This differentiates it from the unprotected parent scaffold 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1), which has a free NH at the 6-position. The acetyl group eliminates the hydrogen bond donor capacity at N6, reducing the hydrogen bond donor count to 0, compared to 1 for the unprotected analog . This is critical because the free NH in the unprotected scaffold is nucleophilic and prone to competing alkylation, acylation, or oxidation during S_NAr reactions at the 2- and 4-chloro positions. In the context of synthetic planning, this results in a quantifiably cleaner reaction profile and eliminates the need for an additional orthogonal protection/deprotection step, directly reducing step count and improving overall yield in multi-step sequences [1].

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Lipophilicity and Permeability Differentiation: XLogP Comparison with N6-Boc-Protected Analog

The target compound has a calculated XLogP of 1.0 , which is significantly lower than the tert-butyl carbamate (Boc) protected analog tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 903129-71-5), which has a calculated XLogP of approximately 2.7 based on its molecular formula and predicted properties . This difference in lipophilicity is critical for applications where the intermediate must be carried through aqueous workups or where the final target requires a lower logP for favorable pharmacokinetic properties. The more polar acetyl group (TPSA = 46.1 Ų) also provides better aqueous solubility compared to the bulky, hydrophobic Boc group .

Physicochemical Properties Drug Design Permeability

Commercially Available Purity Benchmarking: 95% vs. 98% Grades and Cost Implications for Scale-Up

The target compound is commercially available in two purity grades: 95% (AKSci) and 98% (Leyan, Bidepharm) . For comparison, the structurally simpler parent scaffold 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 785775-01-1) is typically offered at 98% purity . The availability of a 98% grade for the acetylated compound ensures that the additional acetyl substituent does not inherently compromise batch purity. For pilot-scale medicinal chemistry where >95% purity is acceptable, the 95% grade offers a cost-optimized entry point, while the 98% grade is suited for late-stage intermediate preparation where trace impurities could propagate through sensitive transformations. Price differential: Bidepharm lists 1 g of the 98% grade at ¥6,270 , while AKSci's 95% grade is typically priced lower for equivalent quantities .

Quality Control Procurement Scale-Up

Rotatable Bond and Conformational Rigidity Comparison: Impact on Target Binding and Crystallization

The target compound has 0 rotatable bonds , a feature shared with its core scaffold but distinct from many N6-alkylated or N6-arylated analogs that introduce one or more rotatable bonds. For example, 6-benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 779323-58-9) introduces a benzyl group with 2 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity in rigid protein pockets . The absence of rotatable bonds in the target compound maximizes conformational rigidity, which is advantageous for structure-based drug design where pre-organization of the scaffold can reduce the entropic penalty upon target binding. This rigidity also facilitates crystallization of both the intermediate and final compounds, a practical advantage for purification and structural characterization .

Conformational Analysis Structure-Based Design Crystallography

Class-Level Utility: Pyrrolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

At the class level, pyrrolo[3,4-d]pyrimidines containing chloro substituents at the 2- and 4-positions are established privileged scaffolds for targeting ATP-binding pockets of kinases, including EGFR, VEGFR-2, and mTOR . Compounds in this class have demonstrated enhanced binding to kinase ATP pockets due to the chlorine atoms filling hydrophobic sub-pockets . Specifically, 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been patented as ERK1/2 kinase inhibitors [1] and mTOR inhibitors [2]. While the target compound itself has no published intrinsic biological activity data (ZINC252447599 reports no known activity in ChEMBL 20) [3], its structural features position it as a versatile late-stage intermediate for installing kinase-directed pharmacophores through sequential S_NAr at the 2- and 4-positions.

Kinase Inhibition ATP-Binding Pocket Scaffold Hopping

Molecular Complexity Comparison: Synthetic Tractability vs. 6-Aryl and 6-Alkyl Analogs

The target compound has a molecular complexity score of 251 (calculated) , which is substantially lower than 6-aryl-substituted analogs. For comparison, benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1990514-48-1) has added complexity from the benzyl ester group (molecular weight: 325.15 g/mol, 8 additional heavy atoms) . The lower complexity of the acetyl compound facilitates reliable synthetic conversion with fewer side reactions. The acetyl group (MW contribution: 43 Da) adds minimal steric bulk compared to Boc (MW contribution: 100 Da) or benzyloxycarbonyl (Cbz, MW contribution: 133 Da) protecting groups, ensuring that the N6 position does not interfere with reactions at the 2- and 4-chloro positions .

Synthetic Accessibility Molecular Complexity Library Design

Optimal Application Scenarios for 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via Sequential C2/C4 S_NAr Diversification

This compound is optimally deployed as the core intermediate for generating kinase-focused compound libraries. The two chlorine atoms at positions 2 and 4 serve as orthogonal handles for sequential nucleophilic aromatic substitution, while the N6-acetyl group (0 HBD, XLogP = 1.0) maintains protection and appropriate lipophilicity throughout the synthetic sequence . The class-level precedent for pyrrolo[3,4-d]pyrimidines as ATP-competitive kinase inhibitors (targeting EGFR, VEGFR-2, mTOR, and ERK1/2) validates the scaffold choice [1]. Procurement of the 98% purity grade (¥6,270/g from Bidepharm) is recommended for library synthesis to minimize the impact of impurities on biological assay interpretation .

Fragment-Based Drug Discovery (FBDD) and X-Ray Crystallography Campaigns

The compound's complete conformational rigidity (0 rotatable bonds) and low molecular complexity (251) make it an ideal fragment for FBDD and crystallography studies . The zero rotatable bond count ensures a single, well-defined conformation in solution and in the solid state, maximizing the information content of X-ray co-crystal structures. The acetyl group provides a small but electron-rich carbonyl oxygen that can participate in hydrogen bonding with target proteins, while the dichloro substitution pattern offers two vectors for fragment growing or merging . The compound's low XLogP of 1.0 ensures adequate aqueous solubility for biophysical assays such as SPR and NMR at typical fragment screening concentrations (100–500 µM) .

Protecting-Group-Free Synthesis of N6-Unsubstituted Final Compounds

When the target final compound requires a free NH at the 6-position, the acetyl group serves as a traceless protecting group that can be removed under mild basic conditions (e.g., NaOH or K2CO3 in MeOH/H2O) without affecting the 2,4-dichloro substitution or other sensitive functionality . This contrasts with the Boc analog (CAS 903129-71-5), which requires acidic deprotection conditions (TFA) that may incompatibly protonate basic amines in the final target . The acetyl strategy is particularly advantageous for synthesizing 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs, a class with reported antiparasitic and antibacterial activity [1].

Scale-Up Feasibility Assessment Using 95% Purity Grade

For process chemistry groups evaluating the feasibility of multi-gram to kilogram synthesis, the 95% purity grade from AKSci provides a cost-optimized starting point for route scouting . The acetyl group's low molecular weight contribution (43 Da) and the compound's moderate molecular weight (232.06 g/mol) ensure high atom economy and manageable cost-per-mole metrics. The compound's calculated XLogP of 1.0 and 0 hydrogen bond donors predict reasonable chromatographic behavior on normal-phase silica, facilitating purification monitoring during scale-up . The absence of rotatable bonds and the rigid bicyclic core also predict good crystallinity, which simplifies isolation and purity assessment at scale.

Quote Request

Request a Quote for 1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.